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2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid
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Overview
Description
2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid: is a complex organic compound that features a benzene ring substituted with chlorine, nitro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with 2-Chloro-3-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with piperazine. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the nitro and chloro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperazine ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Oxidized Piperazine Derivatives: From the oxidation of the piperazine ring.
Scientific Research Applications
Chemistry: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .
Biology and Medicine: Its derivatives have been studied for their antibacterial and antitubercular activities .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes .
Comparison with Similar Compounds
2-Chloro-3-nitrobenzoic acid: Lacks the piperazine ring, making it less versatile in biological applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine ring but has a different core structure, leading to different chemical and biological properties.
Uniqueness: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both nitro and piperazine groups makes it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications.
Biological Activity
2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structure on pharmacological effects.
Synthesis
The synthesis of this compound typically involves the introduction of a piperazine moiety to a chloronitrobenzoic acid framework. Various synthetic pathways have been explored, including the use of coupling reactions and nitration processes to achieve the desired functional groups.
Antimicrobial Properties
Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, in a study evaluating various piperazine derivatives, this compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Urease Inhibition
Urease, an enzyme involved in nitrogen metabolism, has been identified as a target for certain piperazine derivatives. The compound displayed promising urease inhibitory activity, with an IC50 value indicating potent enzyme inhibition. This suggests potential applications in managing conditions like urinary tract infections where urease plays a critical role .
Hemolytic Activity
The hemolytic potential of this compound was assessed to evaluate its biocompatibility. Compounds with similar structures were tested for their effects on human red blood cells. The results indicated that at lower concentrations, the compound exhibited minimal hemolysis, suggesting favorable biocompatibility for therapeutic applications .
Structure-Activity Relationship (SAR)
The incorporation of electron-withdrawing groups like chlorine and nitro groups at specific positions on the aromatic ring significantly influences the biological activity of the compound. The presence of these groups enhances solubility and reactivity, contributing to its antimicrobial and urease inhibitory properties .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial activity | Showed significant MIC against E. coli and S. aureus |
Study B | Assess urease inhibition | IC50 values indicated potent inhibition comparable to standard drugs |
Study C | Hemolysis testing | Low hemolytic activity at therapeutic concentrations |
Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Efficacy : The compound has been effective against resistant strains of bacteria.
- Urease Inhibition : It serves as a promising candidate for treating infections associated with urease-producing bacteria.
- Biocompatibility : Its low hemolytic potential suggests it could be safely used in formulations intended for systemic administration.
Properties
Molecular Formula |
C11H12ClN3O4 |
---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-chloro-3-nitro-6-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-10-8(15(18)19)2-1-7(9(10)11(16)17)14-5-3-13-4-6-14/h1-2,13H,3-6H2,(H,16,17) |
InChI Key |
ZCVZPZCDGQMTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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